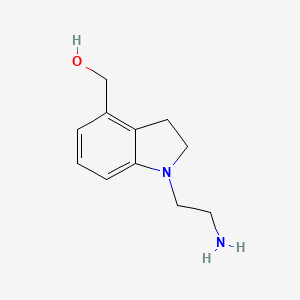

(1-(2-Aminoethyl)indolin-4-yl)methanol

Description

Properties

IUPAC Name |

[1-(2-aminoethyl)-2,3-dihydroindol-4-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O/c12-5-7-13-6-4-10-9(8-14)2-1-3-11(10)13/h1-3,14H,4-8,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDWFNWFTRDKGCU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C2=CC=CC(=C21)CO)CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Biological Activity

Overview

(1-(2-Aminoethyl)indolin-4-yl)methanol is a compound belonging to the indole family, known for its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by research findings and case studies.

- Molecular Formula : C₁₁H₁₅N₃O

- Molecular Weight : 191.26 g/mol

- Structure : The compound features an indole moiety with an aminoethyl side chain and a hydroxymethyl group, contributing to its biological properties.

Biological Activities

Indole derivatives, including this compound, exhibit a wide range of biological activities:

- Anticancer Activity : Indole derivatives have shown promising results against various cancer cell lines. For instance, compounds similar to this compound have demonstrated micromolar activity against multiple cancer cell lines such as A549 (lung cancer) and HeLa (cervical cancer) .

- Antiviral Properties : Some studies indicate that indole derivatives can inhibit viral replication, suggesting potential applications in antiviral therapies .

- Anti-inflammatory Effects : Indole compounds have been reported to modulate inflammatory pathways, providing a basis for their use in treating inflammatory diseases .

- Antimicrobial Activity : Research has highlighted the antimicrobial properties of indole derivatives against various pathogens, including Gram-positive and Gram-negative bacteria .

The mechanisms through which this compound exerts its effects include:

- Receptor Binding : Indole derivatives are known to bind with high affinity to multiple receptors, which may lead to various biological responses .

- Electrophilic Substitution : The compound's structure allows for electrophilic substitution reactions, enhancing its reactivity and potential interactions with biological targets .

- Influence on Biochemical Pathways : Indoles can affect several biochemical pathways, including those involved in apoptosis and cell cycle regulation, contributing to their anticancer properties .

Case Studies and Research Findings

Scientific Research Applications

Anticancer Activity

Research indicates that indole derivatives, including (1-(2-Aminoethyl)indolin-4-yl)methanol, exhibit significant anticancer properties. Studies have shown that these compounds can induce apoptosis in cancer cells and inhibit tumor growth by targeting specific signaling pathways involved in cancer progression. For instance, a study highlighted the compound's ability to modulate the PI3K/Akt signaling pathway, which is crucial in cell survival and proliferation.

Antiviral Properties

The compound has also been investigated for its antiviral capabilities. Indole derivatives are known to interact with viral proteins, potentially inhibiting their function and replication. Preliminary studies suggest that this compound may have efficacy against certain viruses by disrupting their life cycle.

Anti-inflammatory Effects

Inflammation is a common underlying factor in many diseases, including arthritis and cardiovascular diseases. Research has shown that this compound can reduce inflammation by inhibiting pro-inflammatory cytokines and mediators. This property makes it a candidate for further exploration in the treatment of inflammatory conditions.

Antimicrobial Activity

The antimicrobial properties of this compound have been documented in various studies, indicating effectiveness against a range of bacteria and fungi. The mechanism often involves disrupting microbial cell membranes or inhibiting essential metabolic pathways within the pathogens.

Neuroprotective Effects

Emerging research suggests that this compound may offer neuroprotective benefits. It has been shown to protect neuronal cells from oxidative stress and apoptosis, which are critical factors in neurodegenerative diseases such as Alzheimer's and Parkinson's.

Data Table: Summary of Biological Activities

Case Study 1: Anticancer Research

In a study published in a peer-reviewed journal, researchers explored the effects of this compound on various cancer cell lines. The results indicated a dose-dependent reduction in cell viability and increased apoptosis markers, suggesting its potential as an anticancer agent.

Case Study 2: Antiviral Activity

A collaborative study between virologists and chemists assessed the antiviral efficacy of the compound against influenza viruses. The findings demonstrated that treatment with this compound significantly reduced viral titers in infected cells, indicating its potential as a therapeutic agent against viral infections.

Case Study 3: Neuroprotection

A recent investigation into the neuroprotective effects of this compound revealed promising results in animal models of neurodegeneration. The treated groups showed improved cognitive function and reduced neuronal loss compared to control groups, highlighting its potential role in treating neurodegenerative disorders.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Analogues

Piperazine-Thiazol Derivatives ()

Compounds such as 1-[2-thiazol-4-yl-(2-aminoethyl)]-4-n-propylpiperazine share a similar 2-aminoethyl side chain but replace the indoline core with a piperazine ring. Key differences include:

- Pharmacological Activity : These derivatives act as histamine H3 receptor antagonists, with potency (pA2 values) ranging from 5.65 to 8.27 depending on substituent position (thiazol-4-yl vs. thiazol-5-yl) and alkyl chain length. For example, thiazol-5-yl derivatives (pA2 up to 8.27) outperformed thiazol-4-yl analogues (pA2 5.65–6.23) .

- Structural Impact : The piperazine ring introduces two basic nitrogen atoms, enhancing water solubility compared to the indoline core. However, the indoline system may offer stronger π-π stacking interactions in receptor binding due to its aromatic character.

N-Aminoethylpiperazine ()

N-Aminoethylpiperazine (CAS 140-31-8) features a piperazine ring with a 2-aminoethyl substituent. Unlike the target compound, it lacks the indoline aromatic system and hydroxymethyl group. This results in:

- Applications: Primarily used in industrial settings (e.g., epoxy curing agents), whereas the indolinylmethanol derivative may have biomedical relevance due to its hydrogen-bonding groups .

Functional Group Analogues

Thiourea Derivatives ()

1-(2-Aminoethyl)-3-(2,6-dichlorophenyl)-thiourea replaces the indoline core with a thiourea group. Key comparisons include:

- Lipophilicity : The dichlorophenyl group increases logP, reducing aqueous solubility but improving membrane permeability .

Quinoline-Imidazole Derivatives ()

Compounds like 4-((1H-imidazol-1-yl)methyl)-2-(4-methylsulfonyl-phenyl)-quinoline feature a quinoline core with an imidazole substituent. Differences include:

- Synthetic Routes: Activation of the alcohol group with CDI (carbonyldiimidazole) mirrors methods that could be applied to (1-(2-aminoethyl)indolin-4-yl)methanol for functionalization.

- Electron-Withdrawing Groups : The methylsulfonyl group enhances metabolic stability compared to the hydroxymethyl group in the target compound .

Data Table: Key Properties and Activities

Key Findings from Comparative Analysis

Pharmacological Potency: Piperazine-thiazol derivatives () exhibit higher H3 receptor antagonism (pA2 up to 8.27) than simpler aminoethyl compounds, suggesting that heteroaromatic substituents (e.g., thiazol) enhance binding. The target compound’s indoline core may offer similar advantages if optimized with electron-withdrawing groups .

Solubility and Basicity: Piperazine derivatives generally exhibit superior water solubility due to their basic nitrogen atoms, whereas the indolinylmethanol derivative may require formulation adjustments for bioavailability .

Synthetic Flexibility : The hydroxymethyl group in the target compound can be functionalized using reagents like CDI (as in ), enabling conjugation or prodrug strategies .

Preparation Methods

Starting Material and Key Intermediates

- The synthesis often begins with indoline or 2,3-dihydroindole derivatives.

- The 4-position hydroxymethyl group can be introduced via formylation followed by reduction or direct hydroxymethylation.

- The 2-aminoethyl group is introduced through alkylation or reductive amination of the nitrogen atom on the indoline ring.

Alkylation and Hydroxymethylation Reactions

- Alkylating agents such as chloroacetyl chloride or chloroacetic anhydride are employed to introduce acyl or haloalkyl groups, which can be further transformed into hydroxymethyl groups.

- Typical solvents for these reactions include polar aprotic solvents like toluene, xylene, or N,N-dimethylformamide (DMF).

- Reaction temperatures range from ambient to about 140 °C depending on the step.

Crystallization and Purification

- Crystallization is typically conducted by cooling the reaction mixture to ambient or sub-ambient temperatures (-10 °C).

- Solvents for washing and crystallization include methanol, isopropanol, toluene, and ethyl acetate.

- The final product is isolated as a solid, often in the form of a salt (e.g., ethanesulfonate salt) to improve stability and handling.

Representative Preparation Procedure (Based on Patent EP2229359B1)

| Step | Description | Reagents & Conditions | Solvents | Temperature | Notes |

|---|---|---|---|---|---|

| 1 | Alkylation of indoline derivative | Chloroacetyl chloride or chloroacetic anhydride | Toluene, xylene, or DMF | 60–140 °C | Aprotic solvents preferred |

| 2 | Reaction with trimethyl orthobenzoate | Trimethyl orthobenzoate, acetic anhydride as methanol scavenger | Toluene or butyl acetate | 100–140 °C | Volatile components distilled off during reaction |

| 3 | Base-catalyzed dechloroacetylation | Alkali hydroxide or sodium methoxide | Methanol or isopropanol | 25–70 °C | Protic solvents facilitate reaction |

| 4 | Crystallization and washing | Methanol, isopropanol, toluene | Ambient to -10 °C | Solid isolated and dried | Purification step |

This process yields the indoline derivative with hydroxymethyl substitution and allows for subsequent functionalization to introduce the aminoethyl group.

Summary Table of Key Preparation Parameters

| Parameter | Details |

|---|---|

| Starting materials | Indoline or 2,3-dihydroindole derivatives |

| Key reagents | Chloroacetyl chloride, chloroacetic anhydride, trimethyl orthobenzoate, acetic anhydride |

| Solvents | Toluene, xylene, DMF, methanol, isopropanol, ethyl acetate |

| Catalysts/Bases | Alkali hydroxides, sodium methoxide |

| Temperature range | 25 °C to 140 °C |

| Purification methods | Crystallization (ambient to -10 °C), washing with alcohols and organic solvents |

| Yield and purity | High yields (up to >90% in some steps), purity enhanced by crystallization and washing |

Q & A

Basic: What synthetic strategies are recommended for optimizing the yield of (1-(2-Aminoethyl)indolin-4-yl)methanol?

Answer:

- Stepwise Functionalization: Begin with indole or indoline precursors, introducing the 2-aminoethyl group via nucleophilic substitution or reductive amination. For example, coupling 4-hydroxymethylindoline with a protected 2-aminoethyl halide under basic conditions (e.g., K₂CO₃ in DMF) .

- Protection-Deprotection: Use tert-butoxycarbonyl (Boc) groups to protect the amine during synthesis, followed by acidic deprotection (e.g., TFA) to avoid side reactions .

- Catalytic Enhancements: Employ graphene oxide (GO) functionalized with aminoethyl groups to improve reaction efficiency, as GO’s epoxide and carboxylic acid groups facilitate nucleophilic interactions .

Basic: What spectroscopic and crystallographic methods are critical for characterizing this compound?

Answer:

- NMR Spectroscopy: Assign peaks using - and -NMR to confirm the indoline scaffold and substituents. For example, the methylene protons adjacent to the hydroxyl group typically resonate at δ 3.5–4.0 ppm .

- X-Ray Crystallography: Use SHELX programs (e.g., SHELXL for refinement) to resolve crystal structures. Ensure high-resolution data (<1.0 Å) to accurately model bond angles (e.g., N–C–C angles ≈ 109–115°) and hydrogen bonding networks .

Advanced: How can structure-activity relationship (SAR) studies be designed to evaluate substituent effects on pharmacological activity?

Answer:

- Substituent Variation: Synthesize analogs with modified alkyl chains (e.g., methyl vs. propyl) or heterocyclic replacements (e.g., thiazole vs. imidazole) to assess steric and electronic impacts. For instance, thiazol-5-yl derivatives showed 10-fold higher H3-receptor antagonism than thiazol-4-yl analogs .

- In Vitro Assays: Measure binding affinity (pA₂ values) using competitive radioligand displacement assays. Compare trends: Longer alkyl chains (3–5 methylene groups) may enhance potency, while bulky substituents (e.g., benzoyl) reduce activity .

Advanced: What computational approaches are effective for modeling interactions between this compound and biological targets?

Answer:

- Molecular Docking: Use software like AutoDock Vina to predict binding modes to receptors (e.g., histamine H3 receptors). Focus on key residues (e.g., Asp114 in H3R) for hydrogen bonding with the aminoethyl group .

- MD Simulations: Run 100-ns simulations in explicit solvent (e.g., TIP3P water) to evaluate conformational stability. Analyze root-mean-square deviation (RMSD) to ensure ligand-receptor complex stability .

Advanced: How should researchers address contradictions in pharmacological data across structural analogs?

Answer:

- Systematic SAR Analysis: Compare pA₂ values across homologs. For example, in thiazol-4-yl derivatives, chain elongation from 1 to 3 methylenes increased potency, but further elongation reduced activity—highlighting an optimal chain length .

- Receptor Subtype Selectivity: Test analogs against related receptors (e.g., H1 vs. H3) to rule off-target effects. Use knockout cell lines to confirm target specificity .

Advanced: What challenges arise in crystallographic refinement of this compound, and how can they be mitigated?

Answer:

- Disorder Modeling: Address positional disorder in flexible groups (e.g., aminoethyl chain) using PART instructions in SHELXL .

- Hydrogen Atom Placement: Refine hydroxyl and amine hydrogens with distance restraints (DFIX) based on neutron diffraction data or geometric constraints .

Basic: Which analytical techniques are most reliable for assessing purity and stability?

Answer:

- HPLC-MS: Use reverse-phase C18 columns with UV detection (λ = 254 nm) and ESI-MS to confirm molecular ion peaks. Monitor degradation products under stress conditions (e.g., 40°C/75% RH) .

- Thermogravimetric Analysis (TGA): Measure decomposition temperatures to establish storage stability (e.g., >150°C indicates room-temperature stability) .

Advanced: How does the compound’s stability vary under different experimental conditions?

Answer:

- pH Sensitivity: Conduct stability studies in buffers (pH 3–10). The hydroxyl group may undergo oxidation at high pH (e.g., >8), requiring inert atmospheres (N₂) during reactions .

- Light Exposure: Use amber vials to prevent photodegradation, as indoline derivatives are prone to ring-opening under UV light .

Advanced: What in vitro assay designs are optimal for evaluating receptor antagonism?

Answer:

- Functional Assays: Use cAMP accumulation assays in HEK293 cells expressing H3 receptors. Pre-treat cells with forskolin (10 µM) and measure cAMP via ELISA after compound incubation .

- Schild Regression Analysis: Determine antagonist potency (pA₂) by testing increasing concentrations against a reference agonist (e.g., histamine). A linear Schild plot with slope ≈1 indicates competitive antagonism .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.